molecular formula C13H18OS B14308908 Cyclopentanol, 1-[2-(phenylthio)ethyl]- CAS No. 114694-23-4

Cyclopentanol, 1-[2-(phenylthio)ethyl]-

Cat. No.: B14308908
CAS No.: 114694-23-4
M. Wt: 222.35 g/mol
InChI Key: KFMVFSHDHPWLTC-UHFFFAOYSA-N
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Description

Cyclopentanol, 1-[2-(phenylthio)ethyl]- (C₁₃H₁₈OS, MW 222.34 g/mol) is a substituted cyclopentanol derivative featuring a phenylthioethyl (-CH₂CH₂SPh) group attached to the cyclopentanol core. This compound combines the hydrophobicity of the phenyl group with the polarizable sulfur atom, making it a candidate for applications in agrochemical intermediates or specialty organic synthesis. Its structure allows for unique reactivity, such as sulfur-based oxidation or nucleophilic substitution, distinguishing it from other cyclopentanol derivatives .

Properties

CAS No.

114694-23-4

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-(2-phenylsulfanylethyl)cyclopentan-1-ol

InChI

InChI=1S/C13H18OS/c14-13(8-4-5-9-13)10-11-15-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2

InChI Key

KFMVFSHDHPWLTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCSC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanol, 1-[2-(phenylthio)ethyl]- typically involves the reaction of cyclopentanol with 2-(phenylthio)ethyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopentanol attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 1-[2-(phenylthio)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone, while reduction could produce cyclopentane.

Scientific Research Applications

Cyclopentanol, 1-[2-(phenylthio)ethyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanol, 1-[2-(phenylthio)ethyl]- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylthio group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties Applications References
Cyclopentanol, 1-[2-(phenylthio)ethyl]- C₁₃H₁₈OS 222.34 Arylthioethyl High lipophilicity (logP ~3.5) Agrochemical intermediates
1-(Benzo[d]thiazol-2-yl)cyclopentanol C₁₂H₁₃NOS 219.30 Heteroaromatic Moderate solubility in DMSO Pharmaceutical research
1-[2-(Diethylamino)ethyl]cyclopentanol C₁₁H₂₃NO 185.31 Aminoethyl Water-soluble (basic amine, pKa ~9.5) Surfactants, drug delivery
2-((4-Chlorophenyl)methyl)-5-isopropyl-1-(triazolylmethyl)cyclopentanol C₁₈H₂₄ClN₃O 341.86 Chlorophenyl/triazole High bioactivity Agricultural fungicide (e.g., ipconazole)

Key Observations:

  • Lipophilicity: The phenylthioethyl group in the target compound enhances lipophilicity compared to aminoethyl or heteroaromatic substituents, favoring membrane permeability in bioactive compounds .
  • Solubility: Aminoethyl derivatives exhibit higher water solubility due to protonation at physiological pH, whereas phenylthioethyl and benzothiazole analogs are more suited to organic phases .
  • Bioactivity: Chlorophenyl/triazole-substituted cyclopentanols (e.g., ipconazole) demonstrate fungicidal activity, suggesting that the target compound’s sulfur atom could be leveraged for similar agrochemical applications .

Physical Properties

  • Density: Alkyl-substituted cyclopentanols (e.g., 1-methylcyclopentanol) have densities ~0.92–0.95 g/cm³, whereas bulkier groups like phenylthioethyl likely increase density to ~1.05–1.10 g/cm³ due to higher molecular packing .
  • Refractive Index : Aromatic substituents (e.g., benzothiazole) increase refractive indices (n₂₀ᴰ ~1.52–1.55) compared to alkyl groups (n₂₀ᴰ ~1.45–1.48), with phenylthioethyl expected to fall in the higher range .

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